
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for scientific research purposes. CB-13 is a member of the oxanamide family, which is a class of compounds that has been found to have potential therapeutic applications. In
科学的研究の応用
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been developed for scientific research purposes and has been found to have potential therapeutic applications. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
作用機序
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been found to have anti-inflammatory and immunomodulatory effects. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor has been found to have analgesic and psychoactive effects.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been found to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of a variety of inflammatory and autoimmune disorders. N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has also been found to have analgesic effects, which may be useful in the treatment of pain. Additionally, N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has been found to have anti-cancer effects, which may be useful in the treatment of cancer.
実験室実験の利点と制限
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf-life. However, there are also some limitations to the use of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide in lab experiments. It is a relatively new compound, and there is still much that is unknown about its properties and effects. Additionally, it is a potent compound and must be handled with care.
将来の方向性
There are a number of future directions for research on N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide. One area of research is the development of more selective CB2 agonists, which may have fewer side effects than N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide. Another area of research is the development of CB1 antagonists, which may be useful in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the properties and effects of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide, including its potential therapeutic applications and limitations.
合成法
The synthesis of N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide involves the reaction of 4-cyanooxan-4-yl chloride with 4-(3-fluorophenoxy)butan-1-amine in the presence of a base, such as triethylamine. The reaction takes place under anhydrous conditions and is typically carried out in a solvent, such as dichloromethane. After the reaction is complete, the product is isolated and purified using standard techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c17-13-3-1-4-14(11-13)22-8-2-5-15(20)19-16(12-18)6-9-21-10-7-16/h1,3-4,11H,2,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDAOAFNQDXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCOC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(3-fluorophenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


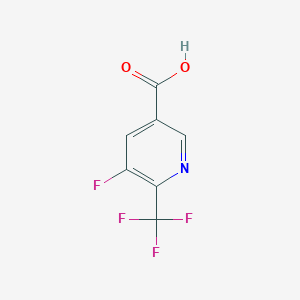

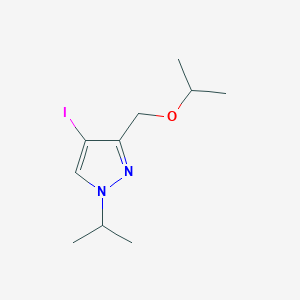
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
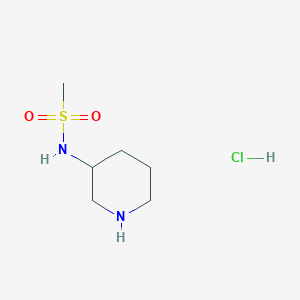
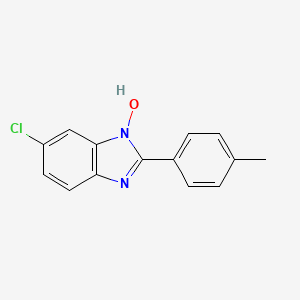
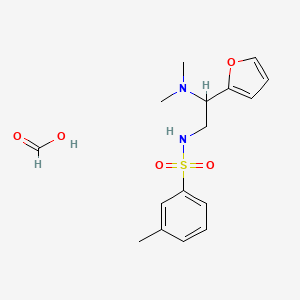
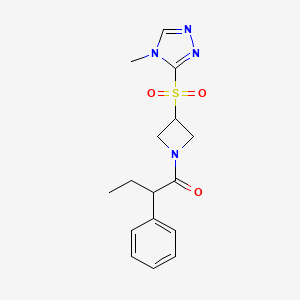


![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)